molecular formula C6H12N2 B12081999 2,2-Dimethyl-1,2,5,6-tetrahydropyrazine

2,2-Dimethyl-1,2,5,6-tetrahydropyrazine

Cat. No.: B12081999
M. Wt: 112.17 g/mol
InChI Key: CTZVYIJJRBEMRT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,5,6-tetrahydropyrazine is a heterocyclic organic compound with the molecular formula C6H12N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2,5,6-tetrahydropyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-alkylpyrrole with hydrazine hydrate, which leads to the formation of the tetrahydropyrazine ring through intramolecular heterocyclization . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,5,6-tetrahydropyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups onto the nitrogen atoms .

Scientific Research Applications

2,2-Dimethyl-1,2,5,6-tetrahydropyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,2,5,6-tetrahydropyrazine is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives with significant biological activities sets it apart from other similar compounds .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

6,6-dimethyl-2,3-dihydro-1H-pyrazine

InChI

InChI=1S/C6H12N2/c1-6(2)5-7-3-4-8-6/h5,8H,3-4H2,1-2H3

InChI Key

CTZVYIJJRBEMRT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NCCN1)C

Origin of Product

United States

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